molecular formula C7H13N5O B2511469 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine CAS No. 86123-67-3

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine

Cat. No.: B2511469
CAS No.: 86123-67-3
M. Wt: 183.215
InChI Key: OLFNLUYTAYOZAN-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a 1,2,4-triazole core, a privileged scaffold known for its diverse biological activities, substituted with a morpholine ring and an amine functional group. The specific positioning of these substituents makes it a valuable intermediate for constructing more complex molecular architectures. The core research value of this compound stems from the known pharmacological importance of its constituent parts. The 1,2,4-triazole ring system is widely recognized for its antimicrobial and antifungal properties . Furthermore, the incorporation of a morpholine ring is a common strategy in drug design, as this moiety is frequently used to fine-tune key properties of a molecule, including its solubility, metabolic stability, and overall pharmacokinetic profile . Several established therapeutic agents, including certain antibiotics and anticancer drugs, combine morpholine and azole rings in their structures, underscoring the potential of this structural motif . As a building block, this compound is primarily used in the synthesis of novel chemical entities for biological screening. Researchers utilize this compound to develop new Schiff bases, Mannich bases, and other heterocyclic derivatives aimed at discovering new antimicrobial agents effective against resistant pathogens . Its structure offers multiple sites for chemical modification, allowing for the exploration of structure-activity relationships.

Properties

IUPAC Name

2-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-11-6(8)9-7(10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFNLUYTAYOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine typically involves the reaction of 2-methyl-1,2,4-triazole with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the morpholine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole N-oxide, while reduction could produce a triazole amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for developing new therapeutic agents:

  • Antimicrobial Activity: Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . For example, studies have shown that similar triazole derivatives can inhibit bacterial growth effectively.
CompoundBacterial StrainInhibition Zone (mm)
Test CompoundStaphylococcus aureus16.5
Test CompoundPseudomonas aeruginosa6.3
Control (Streptomycin)Staphylococcus aureus16.2

Biological Studies

In biological research, this compound can be utilized to explore cellular processes and mechanisms:

  • Enzyme Inhibition: The triazole ring may bind to metal ions or enzymes, modulating their activity and potentially leading to antibacterial effects by disrupting essential molecular processes in pathogens .

Materials Science

In materials science, 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine is employed in the design of novel materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for versatile applications in developing advanced materials.

Case Studies

Several studies have explored the biological effects of triazole derivatives:

  • Antibacterial Activity: A study demonstrated that specific triazole derivatives exhibited bactericidal activity against Staphylococcus aureus, showing significant inhibition compared to controls .
  • In Silico Studies: Computational docking studies revealed that certain morpholine-substituted triazoles possess high binding affinities for key enzymes involved in bacterial metabolism .
  • Antioxidant Activity: Research highlighted the antioxidant properties of related triazole compounds, contributing to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity . The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Morpholine substitution (as in the target compound) improves aqueous solubility compared to halogenated analogs (e.g., 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine) .
  • Halogenated derivatives (e.g., bromophenyl or dichlorophenyl) exhibit higher lipophilicity, correlating with enhanced membrane permeability and anticancer activity .
  • Tautomerism in triazole derivatives (e.g., 5-Phenyl-1H-1,2,4-triazol-3-amine) affects electronic distribution and binding modes .

Anticancer Activity

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () show IC₅₀ values of 1.2–8.7 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines. Molecular docking reveals interactions with EGFR and tubulin .
  • 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine () induces apoptosis via caspase-3 activation, with a relative apoptotic rate of 68% at 10 µM .

Neurological Targets

  • 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine () acts as a P2X7 receptor antagonist (IC₅₀ = 0.12 µM), highlighting triazol-3-amine’s utility in neuroinflammation and pain management .

Biological Activity

2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and other fields.

Synthesis

The synthesis of this compound generally involves the reaction of 2-methyl-1,2,4-triazole with morpholine. Common methods include:

  • Deprotonation : Using bases like sodium hydride or potassium carbonate.
  • Nucleophilic Substitution : Morpholine acts as a nucleophile to substitute at the triazole ring.

This synthesis can be scaled up using continuous flow reactors for industrial applications, enhancing yield and purity through advanced purification techniques like chromatography.

Biological Activity

The biological activity of this compound encompasses several therapeutic areas:

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit significant antibacterial activity. For instance, in vitro studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with varying degrees of potency .

CompoundBacterial StrainInhibition Zone (mm)
Test CompoundStaphylococcus aureus16.5
Test CompoundPseudomonas aeruginosa6.3
Control (Streptomycin)Staphylococcus aureus16.2

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The triazole ring can bind to metal ions or enzymes, modulating their activity.
  • Bioactive Ligand Interaction : It may act as a ligand for various biological targets, potentially leading to antibacterial and antiviral effects by disrupting essential molecular processes in pathogens .

Case Studies

Several studies have explored the biological effects of triazole derivatives:

  • Antibacterial Activity : A study demonstrated that specific triazole derivatives exhibited bactericidal activity against Staphylococcus aureus, with concentrations showing significant inhibition compared to controls .
  • In Silico Studies : Computational docking studies have revealed that certain morpholine-substituted triazoles possess high binding affinities for key enzymes involved in bacterial metabolism, suggesting potential as novel antimicrobial agents.
  • Antioxidant Activity : Research has highlighted the antioxidant properties of related triazole compounds, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, including cyclization of precursor hydrazides or thiosemicarbazides under controlled conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 80–120°C) to prevent side reactions like decomposition of the morpholine group .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and iterative adjustment of parameters. For example, microwave-assisted synthesis can reduce reaction time by 50% compared to conventional heating .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Characterization relies on spectroscopic and crystallographic methods:

  • NMR : Key signals include:
    • ¹H NMR : δ 3.6–3.8 ppm (morpholine -CH₂-), δ 2.4–2.6 ppm (triazole -CH₃) .
    • ¹³C NMR : δ 160–165 ppm (triazole C=N), δ 45–50 ppm (morpholine N-CH₂) .
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 209 for C₇H₁₂N₆O) .
  • XRD : Planarity of the triazole ring and dihedral angles between substituents (e.g., morpholine vs. methyl groups) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Store at +4°C in airtight containers to prevent hygroscopic degradation .
  • Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal .
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy of triazole derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from dynamic disorder or solvent effects in crystal packing. Mitigation strategies include:

  • High-resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
  • DFT refinement : Compare experimental bond lengths (e.g., C-N triazole: ~1.31 Å) with theoretical values (B3LYP/6-31G*) .
  • Twinned data : Use SHELXL’s TWIN command to model overlapping reflections .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Structural modifications :
    • Morpholine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Triazole core : Substitute the 3-amine group with thiol (-SH) for improved target binding .
  • Pharmacokinetic profiling : Assess logP (target: 1.5–2.5) and solubility (>50 µM in PBS) using shake-flask methods .

Q. How do researchers address contradictory biological activity data across assays?

  • Assay validation : Cross-test in orthogonal platforms (e.g., enzymatic vs. cell-based assays) .
  • Target engagement studies : Use SPR or ITC to measure binding affinity (Kd) directly .
  • Data normalization : Control for batch effects (e.g., cell passage number, serum lot) .

Methodological Recommendations

  • Contradiction resolution : Use tiered validation (spectral → crystallographic → computational) to reconcile data .
  • Bioactivity enhancement : Prioritize substituents that balance lipophilicity and hydrogen-bonding capacity .

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